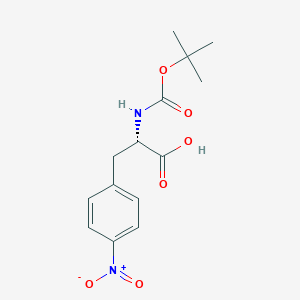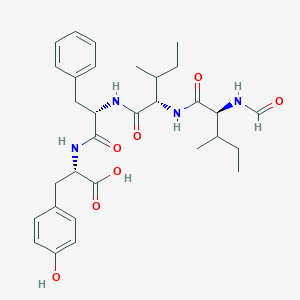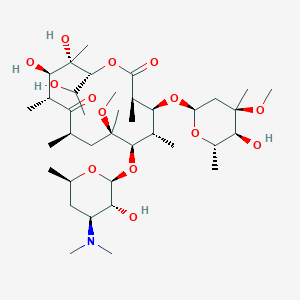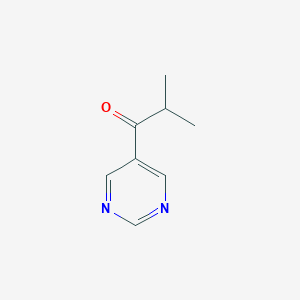
(R)-(+)-Timolol Maleate
Overview
Description
Timolol maleate is a non-selective beta-adrenergic receptor blocking agent . It is used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Synthesis Analysis
The synthesis of Timolol Maleate involves the use of amine diol and benzaldehyde to generate an oxazole product through cyclization . A stability-indicating micellar liquid chromatographic method has been developed for the quantitative determination of Timolol Maleate in the presence of its degradation products .Molecular Structure Analysis
The molecular formula of Timolol Maleate is C17H28N4O7S. It has an average mass of 432.492 Da and a monoisotopic mass of 432.167877 Da .Chemical Reactions Analysis
The acylation of dimethyl maleate is experimentally and quantum-chemically explored in detail . The reaction mechanisms include single electron transfer and the hydrogen atom transfer (HAT) mechanisms .Physical And Chemical Properties Analysis
Melting point analysis characterizes the melting point, a stable physical property, of a sample in a straightforward manner, which can then be used to identify the sample . The specific mechanical energy decreases with respect to chemical modifications of starch .Scientific Research Applications
1. Treatment of Glaucoma and Ocular Hypertension Timolol Maleate is a non-selective β-adrenergic receptor antagonist used in ophthalmic solutions for treating ocular hypertension and open-angle glaucoma . It works by reducing the production of aqueous humor, thereby lowering the intraocular pressure.
Prevention of Migraine Headaches
Timolol Maleate is also used in the prevention of migraine headaches . While it’s not entirely clear how beta blockers prevent migraines, they are believed to block a hormone (adrenaline) that can lead to blood vessel changes that trigger migraines.
Stability-Indicating Micellar Liquid Chromatographic Method
A stability-indicating micellar liquid chromatographic (MLC) method has been developed for the quantitative determination of Timolol Maleate in the presence of its degradation products . This method is successfully applied for the determination of Timolol Maleate in bulk powder and pharmaceutical dosage form .
5. Development of Surfactant-Based Elastic Nano-Vesicular Systems A novel isocratic stability-indicating chromatographic method was developed for the quantification of Timolol Maleate in surfactant-based elastic nano-vesicular systems . This method is rapid, economic, and precise for the quantification of Timolol Maleate in bulk and vesicular system .
6. Full Factorial Design for Method Development The influence of variable factors like mobile phase pH, injection volume, flow rate, and acetonitrile content on method responses were assessed using a full factorial design . This method was linear between 0.05 and 10 μg/mL with an R^2 value of 0.9993 .
Mechanism of Action
Target of Action
®-(+)-Timolol Maleate, also known as D-Timolol Maleate, primarily targets the beta-adrenergic receptors . These receptors are found in the heart (beta-1) and in the vascular and bronchial smooth muscle (beta-2) . By interacting with these receptors, Timolol Maleate plays a crucial role in managing conditions such as ocular hypertension or open-angle glaucoma .
Mode of Action
Timolol Maleate is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors . This competition results in a decrease in the activity of these receptors, leading to a reduction in intraocular pressure .
Pharmacokinetics
Timolol Maleate exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses . Plasma levels following oral administration are about half those following intravenous administration, indicating approximately 50% first-pass metabolism .
Result of Action
The molecular and cellular effects of Timolol Maleate’s action primarily involve a reduction in intraocular pressure . This is achieved through its antagonistic action on beta-adrenergic receptors, which leads to decreased aqueous humor production in the eye . This reduction in intraocular pressure makes it an effective agent for the management of conditions such as ocular hypertension or open-angle glaucoma .
Safety and Hazards
Future Directions
The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs) . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .
Relevant Papers Several papers have been published on Timolol Maleate. One study examined its photodegradation and potential risk of phototoxicity using chemical, in silico and in vitro methods . Another paper discussed an enantioselective supercritical fluid chromatography (SFC) method for the determination of R-timolol and other related substances in S-timolol maleate .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-ASSQPYIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50929-98-1 | |
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2R)-, (2Z)-2-butenedioate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50929-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Timolol Maleate | |
CAS RN |
26839-77-0, 50929-98-1, 26921-17-5 | |
| Record name | (+)-Timolol maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate, R-enantiomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Timolol maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050929981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timolol maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMOLOL MALEATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U14B243Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to analyze for the presence of (R)-(+)-Timolol Maleate in S-Timolol Maleate pharmaceutical formulations?
A1: The research paper focuses on developing a method to detect (R)-(+)-Timolol Maleate, which is an impurity in S-Timolol Maleate. S-Timolol Maleate is the enantiomerically pure form of Timolol Maleate used in pharmaceuticals for its therapeutic effects, primarily as a beta-blocker for treating glaucoma. [] Enantiomers, like the R and S forms of Timolol Maleate, can have different biological activities. Detecting and quantifying any (R)-(+)-Timolol Maleate present is crucial for ensuring the purity and safety of the S-Timolol Maleate drug product. This rigorous analysis ensures that patients receive the intended therapeutic benefit from the active S enantiomer while minimizing potential risks from the inactive or potentially harmful R enantiomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



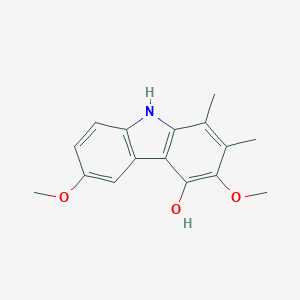
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)
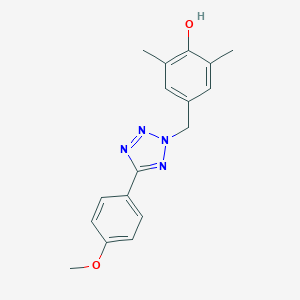



![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)

